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molecular formula C5H6ClN3 B1523808 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937046-97-4

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No. B1523808
M. Wt: 143.57 g/mol
InChI Key: OQTSWPFWLRHRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143393B2

Procedure details

To a stirred suspension of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (50 g, 0.35 mol) in absolute ethanol (800 mL) was added formamidine acetate (181.3 g, 1.74 mol) and potassium phosphate (370 g, 1.74 mol). The suspension was heated for 18 hours@78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The filter cake was washed with water, sucked dry and the solids were dissolved (on the funnel) with hot ethyl acetate and filtered into a collection vessel. The dark solution was filtered through a long plug of 30/40 Magnesol and the pale yellow filtrate was concentrated to dryness in vacuo to afford a yellow-tinged solid (20.6 g, 44.1% yield). The plug was washed with ethyl acetate/ethanol and the washings were concentrated in vacuo to afford additional material, 10.7 g (23%). Extraction of the aqueous work-up filtrate with ethyl acetate followed by drying, Magnesol filtration and concentration gave another 6.3 g (14%) of clean product, bringing the total recovery to 37.6 g (81%). 1H-NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H, J=2.5, 1.6 Hz), 6.85 (dd, 1H, J=4.5, 1.6 Hz), 6.64 (dd, 1H, J=4.5, 2.7 Hz) LC/MS (+esi): m/z=135.1 [M+H].
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
181.3 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
370 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
44.1%

Identifiers

REACTION_CXSMILES
Cl.N[N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]#[N:9].C(O)(=O)C.[CH:14]([NH2:16])=[NH:15].P([O-])([O-])([O-])=O.[K+].[K+].[K+].N#N>C(O)C>[N:15]1[N:3]2[CH:7]=[CH:6][CH:5]=[C:4]2[C:8]([NH2:9])=[N:16][CH:14]=1 |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NN1C(=CC=C1)C#N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
181.3 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
potassium phosphate
Quantity
370 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with ice water (2 L)
FILTRATION
Type
FILTRATION
Details
the dark grayish-brown solids were collected by suction filtration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
DISSOLUTION
Type
DISSOLUTION
Details
the solids were dissolved (on the funnel) with hot ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered into a collection vessel
FILTRATION
Type
FILTRATION
Details
The dark solution was filtered through a long plug of 30/40 Magnesol
CONCENTRATION
Type
CONCENTRATION
Details
the pale yellow filtrate was concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
N=1N2C(C(=NC1)N)=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 44.1%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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